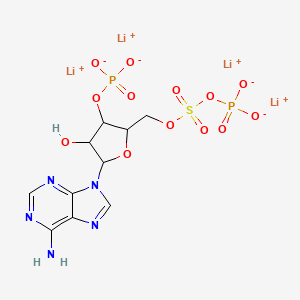

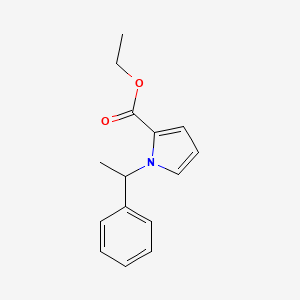

![molecular formula C23H22F2N2O4 B12284435 2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)

2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ZK824859 est un inhibiteur sélectif de l'activateur du plasminogène de l'urokinase (uPA) disponible par voie orale. Il a montré une puissance significative avec des valeurs de CI50 de 79 nM pour l'activateur du plasminogène de l'urokinase humaine, 1580 nM pour l'activateur du plasminogène tissulaire et 1330 nM pour la plasmine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ZK824859 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la fraction biphényle, l'introduction du groupe difluoropyridine et le couplage final pour former le dérivé de l'acide butanoïque. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour obtenir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de ZK824859 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour l'assurance qualité .

Analyse Des Réactions Chimiques

Types de réactions

ZK824859 subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels en états d'oxydation plus élevés.

Réduction : Réduction de groupes fonctionnels en états d'oxydation plus faibles.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation de la fraction biphényle peut conduire à la formation de quinones, tandis que la réduction peut donner des hydroquinones .

Applications de la recherche scientifique

ZK824859 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition enzymatique et les mécanismes de réaction.

Biologie : Employé dans des études relatives à la signalisation cellulaire et à l'activité enzymatique.

Médecine : Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et de procédés chimiques

Mécanisme d'action

ZK824859 exerce ses effets en inhibant sélectivement l'activateur du plasminogène de l'urokinase. Cette inhibition empêche la conversion du plasminogène en plasmine, réduisant ainsi la dégradation des caillots de fibrine. Les cibles moléculaires comprennent le site actif de l'activateur du plasminogène de l'urokinase, et les voies impliquées sont liées à la fibrinolyse et à la migration cellulaire .

Applications De Recherche Scientifique

ZK824859 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

Biology: Employed in studies related to cell signaling and enzyme activity.

Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and cancer.

Industry: Utilized in the development of new drugs and chemical processes

Mécanisme D'action

ZK824859 exerts its effects by selectively inhibiting urokinase plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, thereby reducing the breakdown of fibrin clots. The molecular targets include the active site of urokinase plasminogen activator, and the pathways involved are related to fibrinolysis and cell migration .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de ZK824190 : Un autre inhibiteur de l'activateur du plasminogène de l'urokinase avec une puissance similaire mais un profil de sélectivité différent.

TPCK : Un inhibiteur de la sérine protéase avec une spécificité plus large.

Chlorhydrate de benzamidine : Un inhibiteur général de la protéase avec une spécificité cible différente

Unicité

ZK824859 est unique en raison de sa haute sélectivité pour l'activateur du plasminogène de l'urokinase par rapport à d'autres protéases comme l'activateur du plasminogène tissulaire et la plasmine. Cette sélectivité en fait un outil précieux pour étudier des processus biologiques spécifiques et développer des thérapies ciblées .

Propriétés

Formule moléculaire |

C23H22F2N2O4 |

|---|---|

Poids moléculaire |

428.4 g/mol |

Nom IUPAC |

2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |

InChI |

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29) |

Clé InChI |

CVNXUNVHFJANHX-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B12284354.png)

![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)

![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)

![S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12284399.png)

![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)

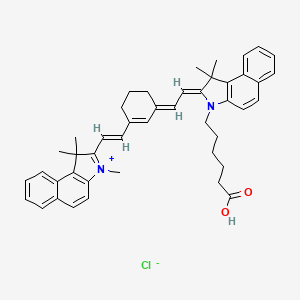

![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)